1-sec-Butyl-4-isothiocyanatobenzene

Lipophilicity Drug-likeness Membrane permeability

1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0), systematically named benzene, 1-isothiocyanato-4-(1-methylpropyl)-, is a para-substituted aromatic isothiocyanate with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g·mol⁻¹. The compound features a reactive –N=C=S electrophilic centre attached to a phenyl ring bearing a sec-butyl substituent.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
CAS No. 149865-85-0
Cat. No. B1393600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-sec-Butyl-4-isothiocyanatobenzene
CAS149865-85-0
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)N=C=S
InChIInChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3
InChIKeyXUKOSQOFXXDPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0) – Physicochemical & Structural Profile for Informed Procurement


1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0), systematically named benzene, 1-isothiocyanato-4-(1-methylpropyl)-, is a para-substituted aromatic isothiocyanate with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g·mol⁻¹ . The compound features a reactive –N=C=S electrophilic centre attached to a phenyl ring bearing a sec-butyl substituent. Computed physicochemical parameters include an XlogP of 4.8, a topological polar surface area (TPSA) of 44.4 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable chemical bonds [1]. Its InChIKey is XUKOSQOFXXDPHH-UHFFFAOYSA-N and the canonical SMILES is S=C=NC1C=CC(=CC=1)C(C)CC . These properties place it within the broader class of synthetic para-alkylphenyl isothiocyanates, yet the sec-butyl branched architecture distinguishes it from linear and symmetrically branched isomers.

Why 1-sec-Butyl-4-isothiocyanatobenzene Cannot Be Interchanged with Linear or Tertiary Butyl Isomers


Para-alkylphenyl isothiocyanates sharing an identical molecular formula (C₁₁H₁₃NS) and molecular weight (191.29 g·mol⁻¹) are often treated as interchangeable procurement options; however, substitution is chemically unsound. The sec-butyl substituent introduces a chiral branched architecture that differs fundamentally from the flexible linear n-butyl chain (4-n-butylphenyl isothiocyanate, CAS 23165-44-8, LogP 3.76 ) and the spherically symmetrical tert-butyl group (4-tert-butylphenyl isothiocyanate, CAS 19241-24-8, LogP 3.72 ). This branching manifests quantitatively in a markedly higher computed XlogP of 4.8 versus ~3.7–3.8 for the n- and tert-butyl isomers [1], indicating greater lipophilicity, and in a distinct rotatable bond count (3 vs. 4 for the n-butyl analog) that influences conformational flexibility and molecular recognition [2]. In cell-based SAR studies of phenylalkyl isothiocyanates, the precise alkyl chain architecture—not merely the carbon count—determines potency, target engagement, and metabolic stability [3]. Substituting one isomer for another without re-validation therefore risks altering pharmacokinetic behaviour, target selectivity, and experimental reproducibility.

Head-to-Head Physicochemical & Biological Differentiation of 1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0)


Elevated Lipophilicity (XlogP 4.8) Compared to Linear and Tertiary Butyl Isomers

1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0) exhibits a computed XlogP of 4.8 [1], representing a substantial +1.04 log unit increase over 4-n-butylphenyl isothiocyanate (LogP 3.76) and +1.08 log units over 4-tert-butylphenyl isothiocyanate (LogP 3.72) . This difference corresponds to an approximately 11-fold greater partition coefficient favouring the organic phase, which can directly influence membrane permeability, non-specific protein binding, and chromatographic retention in both analytical and preparative HPLC .

Lipophilicity Drug-likeness Membrane permeability

Intermediate Rotatable Bond Count (3) – Conformational Flexibility Distinct from Both Linear and Symmetric Analogs

The sec-butyl side chain of 1-sec-Butyl-4-isothiocyanatobenzene confers exactly three rotatable bonds [1], placing it between the fully flexible n-butyl isomer (4 rotatable bonds) and the rotationally restricted tert-butyl isomer (2 rotatable bonds) . Phenyl isothiocyanate itself has only one rotatable bond [2]. This intermediate conformational freedom can critically influence binding entropy penalties and the sampling of bioactive conformations, since each additional rotatable bond contributes approximately 0.7–1.6 kcal·mol⁻¹ to the conformational entropy cost upon binding [3].

Conformational analysis Molecular recognition Ligand efficiency

Steric and Electronic Modulation of Isothiocyanate Reactivity by sec-Butyl Branching

The para-sec-butyl substituent on 1-sec-Butyl-4-isothiocyanatobenzene exerts a distinct combination of inductive electron-donating (+I) effect and steric influence compared to the tert-butyl analog. While the tert-butyl group provides a stronger +I effect and greater steric bulk that can shield the aromatic ring from certain reactions, the sec-butyl group offers a moderate steric profile with chirality at the benzylic carbon that is absent in all symmetrical analogs (n-butyl, tert-butyl, isopropyl, ethyl, methyl) . Quantum-chemical studies of para-substituted phenyl isothiocyanates have demonstrated that the nature of the para substituent modulates the electrophilicity of the –N=C=S carbon, with electron-donating groups reducing the rate of nucleophilic addition [1]. The sec-butyl group (σₚ⁺ estimated at approximately −0.12 to −0.15 vs. tert-butyl at approximately −0.20) provides intermediate activation [2], meaning reaction rates with amines and thiols will differ measurably from both the less hindered n-butyl and more hindered tert-butyl analogs.

Electrophilicity Steric hindrance Nucleophilic addition

Class-Level Anticancer SAR: Alkyl Chain Architecture Dictates Potency in Phenylalkyl Isothiocyanates

Although direct IC₅₀ data for 1-sec-Butyl-4-isothiocyanatobenzene are not reported in the peer-reviewed literature, a robust class-level SAR has been established. In a systematic study of arylalkyl isothiocyanates, Guo et al. (1993) demonstrated that 4-phenylbutyl isothiocyanate (PBITC, 4-carbon alkyl linker) inhibited NNK oxidation in mouse lung microsomes with an IC₅₀ of 15–180 nM, substantially more potent than phenethyl isothiocyanate (PEITC, 2-carbon linker, IC₅₀ 120–300 nM) and benzyl isothiocyanate (BITC, 1-carbon linker, IC₅₀ 500–1400 nM) [1]. Cushman et al. (2008) further showed that across glioblastoma, breast, and prostate cancer cell lines, IC₅₀ values for phenylalkyl isothiocyanates consistently decreased with increasing alkyl chain length [2]. The sec-butyl architecture provides a four-carbon chain with branching that mimics the spatial reach of a butyl linker while introducing conformational constraints distinct from the linear PBITC scaffold, positioning 1-sec-butyl-4-isothiocyanatobenzene as a candidate with potentially differentiated target engagement relative to both shorter-chain (PEITC-analogous) and longer-chain linear analogs.

Cancer chemoprevention Structure-activity relationship Cytochrome P450 inhibition

Chiral sec-Butyl Substituent Enables Stereochemical Applications Absent in Achiral Analogs

The sec-butyl group on 1-sec-Butyl-4-isothiocyanatobenzene introduces a chiral centre at the benzylic carbon (C* bonded to methyl, ethyl, phenyl, and H) that is entirely absent in all commonly available para-alkylphenyl isothiocyanate analogs: 4-n-butyl (achiral, linear), 4-tert-butyl (achiral, quaternary carbon with three identical methyl groups), 4-isopropyl (achiral, two identical methyl groups), 4-ethyl (achiral), and 4-methyl (achiral) [1]. This stereogenic centre can potentially be exploited for: (a) preparation of diastereomeric thiourea derivatives via reaction with chiral amines, (b) investigation of stereochemical effects on biological target engagement, and (c) use as a chiral building block in asymmetric synthesis . The racemic nature of the commercially available compound further allows resolution into enantiomers for structure-stereochemistry-activity studies .

Chirality Asymmetric synthesis Chiral derivatization

Differentiated Synthetic Accessibility via Electrophilic Aromatic Substitution with sec-Butylbenzene

The reported synthetic route to 1-sec-Butyl-4-isothiocyanatobenzene proceeds via electrophilic aromatic substitution of sec-butylbenzene with thiophosgene (CSCl₂) in the presence of a base such as pyridine, followed by chromatographic purification with HPLC validation [1]. This contrasts with the more common amine→dithiocarbamate→desulfurization route typically used for n-alkyl and tert-alkyl analogs. The sec-butylbenzene starting material (CAS 135-98-8) is commercially available but less common than n-butylbenzene or tert-butylbenzene, and the presence of the benzylic chiral centre adds complexity to regiochemical control during electrophilic substitution [2]. The distinct synthetic entry means that impurities, by-products, and residual solvents will differ from those of isomer preparations—necessitating isomer-specific analytical methods for identity confirmation and purity assessment. HPLC purity monitoring with methanol/sodium acetate buffer (pH 4.6) mobile phase has been described for this compound .

Synthetic route Thiophosgene method Building block availability

Recommended Research & Industrial Application Scenarios for 1-sec-Butyl-4-isothiocyanatobenzene (CAS 149865-85-0)


Pharmacokinetic Probe Development Requiring Enhanced Lipophilicity (LogP 4.8)

Researchers designing isothiocyanate-based probes for intracellular targets or membrane-permeable covalent inhibitors should prioritise 1-sec-butyl-4-isothiocyanatobenzene over the n-butyl (LogP 3.76) or tert-butyl (LogP 3.72) isomers when increased lipophilicity is desired. The XlogP of 4.8 [1] predicts greater membrane partitioning and potentially higher intracellular accumulation, which can be critical for targets located in lipid-rich subcellular compartments. The ~11-fold higher octanol-water partition coefficient relative to the n-butyl isomer directly impacts both passive permeability and non-specific binding, parameters that must be controlled for in cellular target engagement assays.

Chiral Thiourea Library Synthesis for Asymmetric Catalysis or Stereochemical SAR

Medicinal chemistry and organic synthesis groups constructing libraries of chiral thiourea derivatives should select 1-sec-butyl-4-isothiocyanatobenzene as the electrophilic coupling partner. The sec-butyl group provides a stereogenic centre directly adjacent to the aromatic ring , generating diastereomeric thiourea products upon reaction with chiral amines. This enables: (a) diastereomeric excess determination by HPLC or NMR, (b) evaluation of stereochemical effects on biological activity, and (c) potential resolution into enantiopure building blocks. No other commonly available para-alkylphenyl isothiocyanate (n-butyl, tert-butyl, isopropyl, ethyl, methyl, or unsubstituted) offers this capability.

Cancer Chemoprevention SAR Studies at the C4 Alkyl Chain Architecture

Investigators conducting structure-activity relationship studies on arylalkyl isothiocyanates as inhibitors of cytochrome P450-mediated procarcinogen activation (e.g., NNK oxidation) or as phase II enzyme inducers should include 1-sec-butyl-4-isothiocyanatobenzene as a representative of a branched C4 alkyl architecture. Class-level SAR data indicate that C4–C6 arylalkyl ITCs achieve IC₅₀ values of 15–180 nM for NNK oxidation inhibition, substantially exceeding the potency of C1–C2 analogs (IC₅₀ 120–1400 nM) [2]. The sec-butyl branching introduces a conformational constraint not present in linear PBITC, allowing systematic exploration of chain topology effects on potency and selectivity.

Liquid Crystal Component Screening with Controlled Conformational Flexibility

Industrial research groups developing nematic liquid crystal mixtures incorporating isothiocyanato-terminated mesogens should evaluate 1-sec-butyl-4-isothiocyanatobenzene as a component offering three rotatable bonds [3], a conformational profile intermediate between the rigid tert-butyl analog (2 rotatable bonds) and the highly flexible n-butyl analog (4 rotatable bonds). Isothiocyanato liquid crystals are valued for their broad nematic range, low viscosity, and weak temperature dependence of viscosity [4]. The sec-butyl architecture may confer a unique combination of rotational freedom and steric bulk that modulates mesophase stability and dielectric anisotropy relative to existing linear or symmetrically branched materials.

Quote Request

Request a Quote for 1-sec-Butyl-4-isothiocyanatobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.